molecular formula C22H15N3OS B12915646 3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 82450-41-7

3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B12915646
CAS No.: 82450-41-7
M. Wt: 369.4 g/mol
InChI Key: RXMKKAQWFNJEGG-UHFFFAOYSA-N
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Description

3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core structure, which is fused with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid derivatives under acidic or basic conditions to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinazolinone N-oxides.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This results in increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and mood disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features that confer distinct biological activities. The fusion of the quinazolinone and benzothiazole moieties provides a versatile scaffold for the development of novel therapeutic agents with diverse pharmacological properties.

Properties

CAS No.

82450-41-7

Molecular Formula

C22H15N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

3-(5-methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C22H15N3OS/c1-14-11-12-19-18(13-14)24-22(27-19)25-20(15-7-3-2-4-8-15)23-17-10-6-5-9-16(17)21(25)26/h2-13H,1H3

InChI Key

RXMKKAQWFNJEGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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